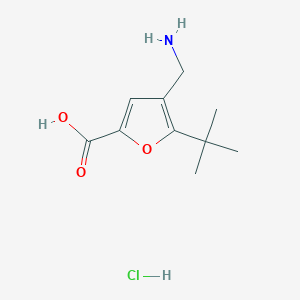

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride

Descripción general

Descripción

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C({10})H({16})ClNO(_{3}). It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a tert-butyl group, making it a valuable molecule for various chemical reactions and studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride typically involves multiple steps:

-

Formation of the Furan Ring: : The initial step often involves the formation of the furan ring through cyclization reactions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

-

Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the furan ring in the presence of a Lewis acid such as aluminum chloride.

-

Aminomethylation: : The aminomethyl group is typically introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the furan ring react to form the aminomethyl derivative.

-

Carboxylation: : The carboxylic acid group is introduced through carboxylation reactions, often involving the reaction of the furan derivative with carbon dioxide under high pressure and temperature.

-

Hydrochloride Formation: : Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The furan ring can undergo electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution Reagents: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)).

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Halogenated furans, nitrofurans.

Aplicaciones Científicas De Investigación

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride exhibits notable biological activity, including:

- Enzyme Interaction Studies : The presence of the aminomethyl group allows for hydrogen bonding and ionic interactions with target enzymes, which can modulate their activities. This feature is crucial for understanding potential therapeutic applications.

- Antiviral Activity : In studies involving pseudotyped viruses, derivatives of this compound have shown significant antiviral activity. For instance, modifications to the furan structure have been explored to enhance efficacy against viral infections .

Applications in Research

The applications of this compound can be categorized as follows:

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its structural features allow it to participate in various chemical reactions that yield biologically active derivatives.

Biochemical Probes

Due to its ability to engage in specific interactions with biomolecules, it is utilized as a biochemical probe in assays to study enzyme kinetics and receptor binding mechanisms. This application is vital for drug discovery processes where understanding molecular interactions is essential .

Antiviral Research

Research has demonstrated that derivatives of this compound can inhibit viral entry and replication. For example, studies have shown that certain modifications can significantly enhance the selectivity index against viruses like Ebola, indicating its potential as a lead compound for antiviral drug development .

Case Studies

Several case studies highlight the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions, stabilizing the compound within the binding site.

Comparación Con Compuestos Similares

Similar Compounds

5-tert-Butyl-2-furancarboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

4-Aminomethyl-2-furancarboxylic acid: Does not have the tert-butyl group, which affects its steric properties and reactivity.

2-Furancarboxylic acid: A simpler structure without the aminomethyl and tert-butyl groups, leading to different chemical behavior.

Uniqueness

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic applications and research studies.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride, also known as 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid hydrochloride, is a synthetic organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with an aminomethyl group and a tert-butyl group. The structural formula is characterized by the following molecular components:

- Molecular Formula : C₉H₁₃N₁O₃·HCl

- Molecular Weight : 203.67 g/mol

The presence of the tert-butyl group provides steric hindrance, which can influence the compound's reactivity and interactions with biological systems.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes. The aminomethyl group facilitates hydrogen bonding and ionic interactions with target molecules, while the furan moiety engages in π-π interactions. These characteristics suggest potential modulation of enzyme activities through specific binding interactions.

Anticancer Potential

Studies have highlighted the compound's potential anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating notable inhibitory effects on cell proliferation. In vitro assays have shown that compounds with structural similarities exhibit IC₅₀ values ranging from 3.0 μM to 10 μM against human cancer cell lines such as MCF-7 and A549 .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC₅₀ (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.85 | MCF-7 |

| Compound B | 4.53 | A549 |

| Compound C | 3.0 | MCF-7 |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Histone Acetyltransferase (HAT) : The compound has been shown to inhibit the activity of HAT enzymes like p300/CBP, which play critical roles in gene transcription regulation .

- Antioxidant Activity : Preliminary studies suggest that similar compounds may exhibit antioxidant properties, contributing to their therapeutic effects against oxidative stress-related diseases.

Case Study 1: Enzyme Inhibition

A study evaluating the inhibitory effects of various compounds on HAT activity revealed that this compound exhibited an IC₅₀ value of approximately 8.6 μM against p300 HAT activity . This finding positions the compound as a potential candidate for further development in cancer therapeutics.

Case Study 2: Antiproliferative Effects

In another investigation, the antiproliferative effects of this compound were assessed against different cancer cell lines. The results indicated that it significantly inhibited cell growth at concentrations below 10 μM, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

4-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13;/h4H,5,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOBXCWAVCSSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(O1)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944467-88-3 | |

| Record name | 2-Furancarboxylic acid, 4-(aminomethyl)-5-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944467-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.